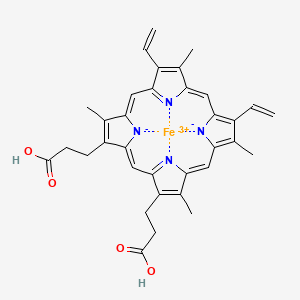

Ferriheme

Beschreibung

Structure

2D Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C34H32FeN4O4+ |

|---|---|

Molekulargewicht |

616.5 g/mol |

IUPAC-Name |

3-[18-(2-carboxyethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(3+) |

InChI |

InChI=1S/C34H34N4O4.Fe/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+3/p-2 |

InChI-Schlüssel |

GGIDWJQWCUJYRY-UHFFFAOYSA-L |

Kanonische SMILES |

CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C=C)C)C=C)C)C(=C3CCC(=O)O)C)CCC(=O)O.[Fe+3] |

Herkunft des Produkts |

United States |

Advanced Spectroscopic and Computational Characterization of Ferriheme Centers

Elucidation of Ferriheme Electronic and Geometric Structure

The electronic and geometric structure of the this compound iron is highly sensitive to its coordination environment, including the nature and orientation of axial ligands and the influence of the surrounding protein matrix. Various spectroscopic methods provide unique insights into these properties.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of this compound Complexes

NMR spectroscopy is a powerful technique for studying paramagnetic heme proteins, as the unpaired electrons on the Fe(III) center induce hyperfine shifts in the resonances of nearby protons. These shifts are invaluable for probing the electron configuration at the iron center, the structure of the heme, and its interaction with the protein matrix. nih.gov

Studies on nitrophorins (NPs), a group of NO-carrying this compound proteins, demonstrate the utility of NMR in determining the structure of this compound complexes, particularly the orientation of axial ligands. nih.gov, lsu.edu, acs.org For high-spin nitrophorins, NMR techniques can accurately describe the orientation of the histidine imidazole (B134444) ligand and the angle of the effective nodal plane of the axial histidine imidazole in solution. lsu.edu, lsu.edu, acs.org NMR can also more accurately measure the equilibrium between different heme orientations (A and B isomers) compared to X-ray crystallography, as this equilibrium depends on the heme cavity shape and can be influenced by amino acid mutations near potential vinyl group positions. lsu.edu, nih.gov, lsu.edu

For low-spin this compound complexes of nitrophorins with ligands such as imidazole, histamine (B1213489), and cyanide, NMR can determine the structure and the orientation of the ligand(s) with good accuracy. nih.gov, acs.org The effective nodal plane of axial ligands in low-spin complexes can be described by angle plots. nih.gov, acs.org For imidazole and histamine complexes, the effective nodal plane is similar to the average angle of the histidine and exogenous ligand seen in X-ray structures. nih.gov, acs.org However, for cyanide complexes, the effective nodal plane may not coincide with the actual histidine-imidazole plane orientation, potentially due to the contribution of heme ruffling asymmetry. nih.gov

NMR studies have also shown that the chemical functionality of heme periphery substituents can influence the electronic structure by contributing to the splitting of the dxz and dyz orbitals. capes.gov.br This can lead to orbital ground states that are not necessarily aligned with the axial histidine orientation. capes.gov.br

Electron Paramagnetic Resonance (EPR) Spectroscopy: Probing Spin States and Ligand Field

EPR spectroscopy is a sensitive technique for characterizing the electronic structure of ferric iron in proteins, as the electron magnetic moment of the iron, characterized by g-values, is highly sensitive to the axial coordination, spin state, electronic symmetry, and ligand strength. nih.gov Ferric iron (Fe³⁺) is a Kramers ion with an odd number of unpaired electrons (d⁵ configuration), making it typically observable by EPR. ethz.ch

The spin state of the ferric iron (high-spin, S=5/2; low-spin, S=1/2; or intermediate-spin, S=3/2) provides information about the strength of the ligand field. ethz.ch Stronger ligand fields tend to favor low-spin states, while weaker fields or five-coordinate centers generally result in high-spin states. nih.gov EPR can distinguish between different spin states and coordination environments based on characteristic g-values. For example, signals below 200 mT and a feature at g=2.0 are indicative of high-spin iron centers, while specific g values (e.g., 3.2, 2.96, 2.27, and 1.54) can be assigned to different low-spin heme iron centers. nih.gov A low-spin spectrum with g = (2.96, 2.27, 1.54) is a typical signature of a heme center coordinated by two histidine imidazole rings. nih.gov

EPR spectroscopy is also used to probe the ligand field anisotropy. Low-spin this compound centers can exhibit different EPR spectral types depending on the orientation of axial ligands and macrocycle asymmetry. capes.gov.br Type I (highly anisotropic low spin, HALS) spectra with large gmax values (>3.2) can arise from low-spin complexes with (dxy)²(dxz,dyz)³ electronic ground states and axial ligands aligned in perpendicular planes. rsc.org, capes.gov.br Type II (normal rhombic) spectra are observed for the same electronic configuration but with axial ligands aligned in parallel planes. rsc.org, capes.gov.br Type III (axial) spectra with 2.6 ≥ g⊥ > 2 > g∥ are characteristic of the (dxz,dyz)⁴(dxy)¹ electronic configuration. rsc.org, capes.gov.br

Hyperfine interactions between unpaired electrons and nearby magnetic nuclei can be studied by advanced EPR techniques like ENDOR and ESEEM to identify ligands and gain further insights into the electronic structure. nih.gov

Mössbauer Spectroscopy and Magnetic Circular Dichroism (MCD) for Iron Environment Assessment

Mössbauer spectroscopy is a technique specifically sensitive to the nuclear hyperfine interactions of iron, providing detailed information about the electronic and magnetic states of the iron nucleus, chemical bonds, and the local electronic environment structure around iron atoms. spectroscopyonline.com It can determine the valence state of iron (Fe⁰, Fe²⁺, Fe³⁺) and the type of coordination polyhedron (e.g., tetrahedral, octahedral). carleton.edu A typical Mössbauer spectrum consists of peaks (doublets or sextets) where each set corresponds to an iron nucleus in a specific environment. carleton.edu The isomer shift and quadrupole splitting parameters are particularly useful for identifying the valence state and site occupancy of iron. carleton.edu Magnetic dipole splitting, resulting in a sextet spectrum, occurs if the iron atom experiences a magnetic field, providing information about magnetic ordering. carleton.edu, spectroscopyeurope.com

Mössbauer spectroscopy has been utilized to characterize various this compound protein systems. nih.gov It can provide insights into the electronic states of iron centers and is sensitive enough to detect iron-containing species at micromolar concentrations. spectroscopyonline.com

MCD spectra can reveal information about axial ligation and spin state. For instance, a bis-histidine coordinated low-spin ferric heme can show a typical NIR-MCD peak around 1600 nm, especially with near-perpendicular histidine plane orientation. nih.gov His-methionine coordinated ferric hemes can feature an intense NIR-MCD charge-transfer band around 1800 nm, while bis-methionine coordination might show a band at 2200 nm. nih.gov A weak optical and CD/MCD band around 690-710 nm can be a fingerprint for methionine coordination to ferric hemes. nih.gov MCD studies have also been used to identify high-spin ferric, low-spin ferric, and ferryl [Fe(IV)] forms of heme. nih.gov The temperature dependence of MCD intensity can provide information about the nature of the electronic transitions, such as the presence of Faraday C-type terms in low-spin ferric hemeproteins. capes.gov.br Detailed assignments of MCD spectra, particularly for high-spin ferric heme centers, can be achieved through correlated fits with absorption spectra, variable temperature/field data, time-dependent density functional theory calculations, and correlation with resonance Raman data. acs.org, nih.gov

X-ray Absorption Spectroscopy (XAS) and Extended X-ray Absorption Fine Structure (EXAFS) for this compound Coordination

X-ray Absorption Spectroscopy (XAS), which includes X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), provides information about the chemical state and coordination environment of specific elements like iron in this compound. toray-research.co.jp

XANES, the region around the absorption edge, is sensitive to the chemical state and local structure of the absorbing atom. toray-research.co.jp EXAFS, the oscillatory structure extending from about 50 eV to 1000 eV above the absorption edge, provides detailed information about the local structure around the iron atom, including the number and nature of neighboring atoms and their distances. toray-research.co.jp, mun.ca The oscillations in the EXAFS spectrum arise from the interference between the outgoing photoelectron wave and waves backscattered by neighboring atoms. mun.ca

EXAFS is a valuable tool for determining bond distances and coordination numbers in this compound complexes. Studies have utilized EXAFS to investigate the solution structure of μ-oxo this compound dimers, observing strong solvation around the unligated face and bridging oxide ligand. acs.org EXAFS data can be refined using parameters calculated from molecular dynamics simulations to determine interatomic distances. acs.org The technique is not limited to crystalline samples and can be applied to various sample conditions, including liquids. toray-research.co.jp, mun.ca

Resonance Raman Spectroscopy and Electronic Circular Dichroism in this compound Studies

Resonance Raman (RR) spectroscopy is a vibrational spectroscopic technique that can provide detailed information about the heme active site, particularly the iron-ligand vibrations and the porphyrin macrocycle. By tuning the excitation wavelength to an electronic absorption band of the heme (e.g., the Soret band), the Raman scattering from vibrational modes coupled to that electronic transition is selectively enhanced. nih.gov, acs.org, researchgate.net

RR spectroscopy is useful for identifying spin and coordination states based on characteristic marker bands. nih.gov It can also directly probe iron-ligand stretching frequencies, providing insights into the strength and nature of the coordination bond. For example, the Fe-OH stretching frequency has been observed and confirmed by deuteration in studies of ferric heme adducts. nih.gov RR spectroscopy has been used to study axial ligation by anionic ligands and compare the electron donor ability of proximal histidine in different heme proteins. nih.gov

RR spectroscopy can also be used to characterize unstable intermediates in the catalytic cycles of heme enzymes, such as peroxo and hydroperoxo species, by probing the iron-oxygen ligand fragments. researchgate.net, marquette.edu Isotope substitution studies (e.g., with ¹⁵NO or ¹³C, ¹⁵N labeled cyanide) in RR spectroscopy help in assigning vibrational modes and assessing ligand binding geometries. acs.org

Electronic Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a sample. While MCD focuses on magnetically induced transitions, natural CD arises from the inherent chirality of the molecule or its environment. In the context of this compound proteins, CD spectra can be sensitive to the protein environment around the heme chromophore. researchgate.net, capes.gov.br Differences in the CD spectra of heme complexes in different proteins can reflect variations in the heme crevice regions and the local environments of the heme. capes.gov.br

Computational Modeling of this compound Systems

Computational modeling, particularly using Density Functional Theory (DFT), plays a crucial role in complementing experimental spectroscopic studies of this compound systems. DFT calculations can provide insights into the electronic structure, spin states, and geometric properties of this compound complexes. figshare.com, researchgate.net, mdpi.com

DFT can be used to optimize molecular structures and calculate properties such as atomic distances, spin moments, and d-electron occupancies. researchgate.net, scielo.br These calculations can be benchmarked against experimental data and results from other quantum-chemical methods. researchgate.net Various exchange-correlation functionals can be employed in DFT calculations to investigate their effect on describing structural, electronic, and magnetic properties. scielo.br Hybrid HF/DFT methods with controlled contributions of exact Hartree-Fock exchange have shown good performance in describing strongly correlated materials like those containing iron. scielo.br

Computational modeling can help in interpreting experimental spectra, such as assigning MCD and UV-vis spectra by correlating calculated electronic transitions with observed spectroscopic features. acs.org, nih.gov Time-dependent DFT calculations can be used in this process. acs.org, nih.gov

DFT calculations can also be used to study the effect of axial ligands and porphyrin substituents on the electronic ground state and magnetic properties of this compound systems. capes.gov.br They can help in understanding how these factors influence the orbital degeneracy and the orientation of the magnetic axis. capes.gov.br Computational studies can also model reaction mechanisms and predict reactivity trends in heme-containing enzymes. mdpi.com

Molecular dynamics (MD) simulations are another computational technique used to study the behavior of this compound in solution, providing information about solvation and the dynamics of monomeric and dimeric species. acs.org, figshare.com MD simulations can support the existence of species like π-π this compound dimers in aqueous solution and describe their structural properties and solvation patterns. acs.org

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and reactivity of molecules, including complex systems like this compound centers. researchgate.networldfishcenter.orgnih.govnih.govscispace.comnih.govuct.ac.zarsc.org DFT calculations can provide detailed information about the distribution of electrons, spin density, and energy levels within the this compound macrocycle and its axial ligands. This is particularly valuable for understanding the different spin states of the Fe3+ ion (high-spin, low-spin, and intermediate-spin) and how they are influenced by the protein environment and ligand binding. nih.govpnas.org

DFT studies have been instrumental in elucidating the relationship between the structural distortions of the heme macrocycle, such as ruffling, and the electronic configuration of the iron. For instance, calculations have indicated that ruffling can stabilize specific d-orbitals of the iron, leading to changes in the electron configuration of low-spin Fe3+. nih.govpnas.org This altered electronic structure can significantly impact the chemical shifts observed in 1H-NMR spectra. nih.govpnas.org

Furthermore, DFT is applied to study the reactivity of this compound centers, including their interactions with various ligands and substrates. By calculating reaction pathways and energy barriers, DFT can provide insights into the mechanisms of enzymatic reactions catalyzed by hemoproteins. researchgate.networldfishcenter.orgnih.govnih.govrsc.org

Molecular Dynamics Simulations for this compound Conformational Landscapes

Molecular Dynamics (MD) simulations are powerful computational tools used to explore the dynamic behavior and conformational flexibility of biological molecules, including this compound-containing proteins. nih.govguidetopharmacology.orgbiorxiv.orgmpg.debiorxiv.orgmdpi.comresearchgate.net MD simulations track the movement of atoms over time, providing a dynamic picture of the protein and the heme group. This allows researchers to investigate the conformational landscape, identifying different structural states and the transitions between them. biorxiv.orgmpg.debiorxiv.orgmdpi.com

For this compound systems, MD simulations can reveal how the protein environment influences the flexibility and structural distortions of the heme macrocycle. nih.govguidetopharmacology.org They can capture various types of distortions, such as ruffling, saddling, doming, and waving, and assess their stability and interconversion. nih.govmdpi.com

MD simulations are also used to study the interactions of ligands and substrates with the this compound center, providing insights into binding pathways, affinity, and the conformational changes induced upon binding. nih.govguidetopharmacology.org By simulating the system at different temperatures and pressures, MD can probe the thermodynamics and kinetics of these processes. The resulting trajectories from MD simulations can be analyzed to understand the relationship between protein dynamics, heme conformation, and function. biorxiv.orgmpg.debiorxiv.orgmdpi.com

Heme and Protein Dynamics in this compound-Containing Systems

The dynamic interplay between the this compound group and its surrounding protein environment is critical for the diverse functions of hemoproteins. The flexibility of both the heme macrocycle and the protein matrix allows for conformational changes that can modulate the electronic properties of the iron, control ligand access, and facilitate catalytic activity.

Structural Distortions of the this compound Macrocycle (e.g., Ruffling)

The porphyrin macrocycle in this compound is not always planar and can undergo various structural distortions. Ruffling is a common non-planar distortion where the pyrrole (B145914) rings are alternately displaced above and below the mean plane of the porphyrin. nih.govpnas.orgnih.govfishersci.ie Other distortions include saddling, doming, and waving. mdpi.com

These distortions are often induced or stabilized by the protein environment and can have significant effects on the electronic structure and properties of the this compound center. nih.govpnas.orgworldfishcenter.orgguidetopharmacology.orgwikipedia.org For example, significant heme ruffling has been observed in proteins like the IsdI heme-degrading enzyme from Staphylococcus aureus, where the out-of-plane displacement can be as high as 2.1-2.3 Å. nih.govpnas.org This level of ruffling is considerably greater than that seen in many other heme-binding proteins, such as nitrophorins (approximately 0.8 Å) or c-type cytochromes (approximately 1 Å). pnas.org

Influence of Protein Environment on this compound Electronic and Steric Properties

The protein environment plays a crucial role in modulating the electronic and steric properties of the this compound center. nih.govpnas.orgworldfishcenter.orgguidetopharmacology.orgwikipedia.org Amino acid residues in the heme pocket can interact with the porphyrin ring and the axial ligands through hydrogen bonding, electrostatic interactions, and steric constraints. nih.govpnas.orgworldfishcenter.orgguidetopharmacology.orgwikipedia.orgacs.orgacs.org

These interactions can affect the electronic structure of the iron, influencing its spin state and redox potential. For instance, the identity and orientation of axial ligands, as well as hydrogen bonding to these ligands or the heme propionate (B1217596) groups, can significantly impact the reduction potential of the Fe3+/Fe2+ couple. nih.govpnas.orgworldfishcenter.orgguidetopharmacology.orgwikipedia.orgacs.org The dielectric properties of the heme binding environment also contribute to the electrochemical properties. nih.govpnas.org

Steric interactions from protein residues can induce or constrain heme distortions, such as ruffling, which in turn affects the electronic structure. nih.govpnas.orgresearchgate.net The protein matrix can also control access of ligands and substrates to the iron center, influencing binding kinetics and specificity. acs.org Conformational changes in the protein, potentially coupled to heme dynamics, can further regulate the accessibility and reactivity of the this compound site. biorxiv.orgmpg.debiorxiv.orgmdpi.com

The protein environment effectively tunes the properties of the this compound center, adapting it for specific biological roles. This highlights the intricate relationship between protein structure, heme dynamics, and function in hemoproteins.

Ligand Interactions and Coordination Chemistry of Ferriheme Complexes

Reversible and Irreversible Ligand Binding to the Ferriheme Iron Center

This compound can engage in both reversible and irreversible binding with a variety of ligands. The outcome of these interactions is determined by factors such as the nature of the ligand, the surrounding chemical environment, and the specific protein matrix in which the this compound resides.

Nitric Oxide (NO) and Reductive Nitrosylation Reactions

Nitric oxide (NO) is a diatomic molecule that interacts with this compound in a complex manner. While NO can bind to both ferrous and ferric heme, its interaction with this compound (Fe³⁺) is generally weaker compared to ferrous heme (Fe²⁺). richmond.edu A significant reaction involving NO and this compound is reductive nitrosylation. This process, often observed in acidic solutions, involves the reduction of the this compound iron to the ferrous state (Fe²⁺) concurrently with the binding of NO to form a ferrous nitrosyl complex ({FeNO}⁷). acs.orgnih.govnih.govmdpi.com

The mechanism of reductive nitrosylation can be catalyzed by various species, including general bases and nitrite (B80452) (NO₂⁻). acs.orgnih.gov One proposed mechanism for nitrite catalysis involves nucleophilic addition of nitrite to the Fe³⁺-coordinated NO, forming a labile N₂O₃ intermediate that subsequently hydrolyzes to nitrous acid, regenerating nitrite. acs.orgnih.gov Another proposed mechanism suggests an outer-sphere electron transfer from nitrite to the Fe³⁺(P)(NO) complex, yielding nitrogen dioxide and the ferrous nitrosyl complex. acs.orgnih.gov The rate of nitrite catalysis is sensitive to the reduction potential of the Fe³⁺(P)(NO) species, supporting the outer-sphere electron transfer pathway. acs.orgnih.gov Reductive nitrosylation effectively scavenges NO, converting it and this compound into a more stable ferrous nitrosyl species. mdpi.com This process can be influenced by the protein environment and pH. mdpi.com

Nitrite (NO2-) Coordination and its Mechanistic Roles

Nitrite (NO₂⁻) is another biologically relevant anion that interacts with this compound. Nitrite can coordinate to the this compound iron center, and this interaction plays crucial mechanistic roles in various biological processes, including nitrite reduction and dismutation.

Nitrite coordination to this compound can occur via either the nitrogen atom (N-nitro) or an oxygen atom (O-nitrito). rsc.orgbiorxiv.org While the N-nitro mode is commonly observed in synthetic iron-porphyrin compounds and some heme proteins, O-nitrito coordination has also been reported, particularly in myoglobin (B1173299) and hemoglobin under certain conditions. rsc.orgbiorxiv.org The specific coordination mode can be influenced by the protein environment and pH. biorxiv.org

This compound proteins, such as nitrophorins, are known to catalyze the nitrite dismutation reaction, an unusual activity among this compound proteins. rsc.orgnih.gov This reaction involves the disproportionation of nitrite into nitric oxide (NO). rsc.orgacs.org The mechanism involves the coordination of nitrite to the this compound iron. acs.org Studies on nitrophorins suggest that the nitrite dismutation reaction proceeds through discrete steps, involving a high-spin this compound-nitrite complex and an {FeNO}⁷ intermediate. acs.org The protein environment, including heme ruffling and hydrogen bonding networks, significantly influences the nitrite coordination and the subsequent dismutation activity. rsc.orgnih.gov

Coordination of Other Exogenous Anionic Ligands (e.g., Cyanide, Azide)

This compound exhibits affinity for various other exogenous anionic ligands, including cyanide (CN⁻) and azide (B81097) (N₃⁻). These ligands typically bind strongly to the ferric iron, often displacing weakly bound ligands such as water or hydroxide (B78521).

Cyanide is a potent inhibitor of many heme-containing enzymes, including cytochrome c oxidase, due to its high affinity for the ferric iron in the binuclear center. oup.comoup.com Cyanide binding to this compound can stabilize the ferric state. researchgate.netunimore.it The binding of cyanide to this compound proteins can be influenced by the protein matrix, with variations observed in different proteins like cytochrome c, peroxidases, and myoglobin. researchgate.netunimore.it Hydrogen bonding interactions within the protein pocket can also affect cyanide binding affinity. researchgate.net

Azide also binds to this compound. x-mol.netnih.govresearchgate.net Similar to cyanide, azide binding can inhibit the dissociation of this compound from heme proteins. x-mol.netnih.govresearchgate.net Studies on the ferric heme c octapeptide, a model for high-spin ferric heme proteins, have investigated the equilibrium constants and thermodynamic parameters for azide binding. nih.gov The polarity of the heme environment can influence the azide binding affinity. nih.gov

Interaction with Endogenous Protein Residues (e.g., Histidine, Cysteine)

Endogenous amino acid residues within the protein scaffold play a critical role in coordinating the this compound iron, often serving as axial ligands. The most common endogenous ligands are histidine and cysteine.

Histidine residues typically coordinate to the this compound iron through the nitrogen atom of the imidazole (B134444) ring. Bis-histidine coordination, where histidine residues occupy both axial positions, is observed in various heme proteins, including cytochromes. nih.govqmul.ac.uknih.gov The orientation of the histidine imidazole planes can significantly influence the electronic properties of the this compound center, as observed in the EPR spectra of bis-histidine-coordinated this compound proteins. rsc.orgnih.govnih.gov

Cysteine residues can coordinate to the this compound iron through the sulfur atom of the thiol group. This can occur in either the thiolate (Cys⁻) or neutral thiol (CysH) form. acs.orgresearchgate.net Cysteine coordination is characteristic of enzymes like cytochrome P450. acs.org Studies on proteins like DGCR8 have shown bis-cysteine ligation to the ferric heme iron, with both cysteines in the thiolate form. acs.org The coordination state of cysteine can be pH-dependent and may change upon reduction of the heme iron. researchgate.net Cysteine can also interact with metals like iron through its thiol, carboxylic acid, and amine groups, influencing metal binding. plos.org

Interactive Data Table: Selected this compound Ligand Binding Characteristics

| Ligand | Coordination Atom | Reversible/Irreversible | Notes |

| Nitric Oxide (NO) | Nitrogen | Reversible/Irreversible | Involved in reductive nitrosylation; affinity lower than for Fe²⁺. richmond.edu |

| Nitrite (NO₂⁻) | Nitrogen or Oxygen | Reversible | Can catalyze reductive nitrosylation; involved in nitrite dismutation. |

| Cyanide (CN⁻) | Carbon | Reversible | Potent inhibitor; high affinity. oup.comoup.com |

| Azide (N₃⁻) | Nitrogen | Reversible | Binds to this compound; can inhibit heme dissociation. x-mol.netnih.govresearchgate.net |

| Histidine | Nitrogen | Endogenous | Common axial ligand; bis-histidine coordination observed. nih.govqmul.ac.uknih.gov |

| Cysteine | Sulfur | Endogenous | Axial ligand in some proteins; can be thiolate or thiol. acs.orgresearchgate.net |

Protein-Mediated Regulation of this compound Ligand Affinity

The protein environment surrounding the this compound cofactor plays a crucial role in modulating its ligand binding affinity and reactivity. The protein scaffold can influence ligand access, provide specific residues for interaction, and undergo conformational changes that impact the heme center.

Influence of Mutations on this compound Coordination and Dynamics

Studies on myoglobin mutants have demonstrated the impact of distal histidine substitutions on the coordination structure of the ferric heme iron. For instance, replacing the distal histidine (His64) with residues like valine or leucine (B10760876) can remove the heme-bound water molecule, resulting in a five-coordinate ferric iron at neutral pH. nih.gov These mutants exhibit different electron paramagnetic resonance (EPR) spectra, suggesting an admixture of intermediate and high spin states. nih.gov In contrast, a glutamine substitution at the distal position may retain the heme-bound water molecule, similar to the wild-type protein. nih.gov

These mutations also affect ligand binding properties. Distal leucine and valine mutants show diminished azide affinity and significantly slower cyanide binding compared to the wild-type or distal glutamine mutant. nih.gov This highlights how subtle changes in the protein structure due to mutations can profoundly influence the coordination chemistry and ligand interactions of this compound. The protein structure, along with the heme iron coordination state, controls the dynamics and affinity for ligand binding. nih.gov

Protein dynamics, which can be influenced by mutations, play a significant role in protein function. researchgate.netelifesciences.org While research on the specific impact of mutations on this compound dynamics is ongoing, studies on other proteins indicate that mutations can alter protein flexibility and conformational dynamics, which could indirectly affect the this compound environment and its interactions. researchgate.netelifesciences.orgrockefeller.edu

Inter-protein Transfer and Binding of this compound

This compound is a potentially toxic molecule when unbound due to its pro-oxidant properties. Therefore, mechanisms exist for its controlled dissociation from hemoproteins and subsequent binding to scavenging and transport proteins.

Dissociation of this compound from Oxidized Heme Proteins (e.g., Methemoglobin)

Methemoglobin (MetHb) is a form of hemoglobin where the iron in the heme group is in the ferric state (Fe³⁺) and is unable to bind oxygen. ontosight.ainih.govwikipedia.org The dissociation of this compound from methemoglobin is a process influenced by several factors, including pH, temperature, and the presence of certain chemicals. ontosight.ai This dissociation is significant as it leads to the release of free this compound. ontosight.ai The lability of the bond between globin and this compound in methemoglobin is likely related to its ionic nature. pnas.org Ligand binding can stabilize methemoglobin by making the heme:globin linkage more covalent. pnas.org

Under conditions where haptoglobin, the primary scavenger of hemoglobin, is overwhelmed, such as in hemolytic diseases, hemoglobin is rapidly converted to methemoglobin. reactome.org This can lead to increased levels of free heme, contributing to oxidative stress and tissue damage. ontosight.ai Studies suggest that this compound can be transferred directly from methemoglobin to other proteins like hemopexin. reactome.org

Binding of this compound to Scavenging and Transport Proteins (e.g., Hemopexin, Fatty Acid-Binding Proteins)

Once released, free this compound is rapidly bound by scavenging and transport proteins to prevent its deleterious effects. Key among these are hemopexin and certain fatty acid-binding proteins.

Hemopexin (Hx) is a plasma glycoprotein (B1211001) that binds this compound with very high affinity, forming an equimolar, low-spin complex. nih.govreactome.orgmdpi.com This high affinity allows hemopexin to effectively scavenge heme released from hemoproteins. mdpi.com The binding of this compound to hemopexin requires essential histidine and tryptophan residues and induces changes in the protein's tertiary structure, which are important for the uptake of the heme-hemopexin complex by hepatocytes. nih.gov Hemopexin binds both this compound and ferroheme, although the complex with this compound is more stable. reactome.org Hemopexin can compete for hemin (B1673052) (this compound with a chloride ligand) bound to albumin. google.com

Fatty acid-binding proteins (FABPs), particularly liver fatty acid-binding protein (L-FABP or FABP1), also interact with this compound. nih.govcdnsciencepub.comnih.govwikigenes.org L-FABP binds this compound with an affinity approximately one order of magnitude greater than that for oleic acid. cdnsciencepub.comnih.gov Both this compound and ferroheme act as isosteric inhibitors for the binding of fatty acids to L-FABP, confirming a common binding site. cdnsciencepub.comnih.gov Interestingly, ferroheme is a threefold better competitor of oleate (B1233923) binding than this compound. cdnsciencepub.comnih.gov The binding of heme to FABP1 is considered a cytoprotective property, potentially preventing the cytotoxicity caused by unbound heme. nih.gov

Redox Biochemistry and Catalytic Mechanisms of Ferriheme Systems

Electron Transfer Pathways Involving Ferriheme

This compound serves as a vital component in biological electron transfer processes, facilitating the directed movement of electrons within and between molecules.

Unimolecular and Bimolecular Electron Transfer Processes

Electron transfer involving this compound can occur through both unimolecular and bimolecular mechanisms. Unimolecular electron transfer typically refers to intramolecular processes where electron transfer occurs within a single molecule, such as within a protein containing multiple redox centers. Bimolecular electron transfer involves the transfer of electrons between two separate molecules, such as a this compound-containing protein and a diffusible electron donor or acceptor.

Studies on the reaction of ferricytochrome c with hydrated electrons, a model bimolecular reaction, have shown that the this compound group is reduced in a diffusion-controlled bimolecular process. nih.govpnas.orgpnas.org This reduction is thought to occur primarily via a direct reaction pathway involving the exposed edge of the porphyrin ring within the protein crevice. nih.gov The rates of these bimolecular electron transfer reactions can be described by models that consider electron transfer over an equilibrium distribution of reactant distances. researchgate.net

Intramolecular electron transfer pathways within proteins containing this compound often involve through-protein electron tunneling, where electrons move over significant distances through the protein matrix. The rate of such intramolecular electron transfer can be influenced by the distance between the redox centers and the nature of the intervening protein structure. ictp.it Some studies suggest that specific amino acid residues, such as tyrosine, can act as stepping stones in through-protein electron transfer pathways to the ferryl heme. nih.gov

This compound as an Electron Carrier in Biological Pathways

This compound plays a critical role as an electron carrier in numerous biological pathways, most notably in cellular respiration and photosynthesis. In the mitochondrial electron transport chain, cytochrome c, a small hemoprotein containing a heme c prosthetic group that cycles between the this compound (Fe³⁺) and ferroheme (Fe²⁺) states, acts as a mobile electron carrier. patsnap.comlibretexts.org Cytochrome c shuttles electrons from Complex III (cytochrome bc₁ complex) to Complex IV (cytochrome c oxidase). patsnap.comlibretexts.org This process involves cytochrome c accepting one electron from Complex III, reducing its heme iron from Fe³⁺ to Fe²⁺, and then diffusing to Complex IV to donate the electron, returning the iron to its Fe³⁺ state. patsnap.comlibretexts.org

Other this compound-containing proteins, such as the cytochromes b found in Complex III and Complex II of the electron transport chain, also function as electron carriers, facilitating electron transfer across biological membranes. nih.govdiva-portal.org The mechanism often involves a series of hemes with differing redox potentials arranged to facilitate unidirectional electron flow. nih.gov

Redox Potential Modulation by Protein Microenvironment

The redox potential of the this compound iron is not an intrinsic property of the heme group alone but is significantly modulated by the surrounding protein microenvironment. pnas.orgrsc.orgnih.govresearchgate.netmdpi.com The protein can tune the redox potential over a wide range, from approximately +400 mV to -400 mV, depending on the specific protein and its structural features. nih.govmdpi.com

Several factors within the protein environment contribute to this modulation:

Axial Ligation: The nature of the amino acid residue ligated to the fifth coordination site of the heme iron (e.g., histidine, cysteine, methionine) significantly influences the electron density on the iron and thus its redox potential. nih.govacs.org

Polarity and Electrostatic Interactions: The polarity of the heme pocket and the presence of charged or polar amino acid residues near the heme can stabilize or destabilize the ferric or ferrous states, thereby altering the redox potential. nih.govresearchgate.netacs.org

Hydrogen Bonding: Hydrogen bonding interactions with the heme group or axial ligands can also impact the electron distribution and redox properties. pnas.orgpnas.org

Porphyrin Distortion: Deviations from planarity in the porphyrin ring, induced by protein constraints, can perturb the electronic structure of the heme and affect the redox potential. nih.govrsc.org Studies have shown that ruffled heme conformations can lower the Fe³⁺/Fe²⁺ redox potential. rsc.org

Solvent Accessibility: The degree of solvent accessibility to the heme can influence solvent reorganization energies upon changes in the iron oxidation state, affecting the redox thermodynamics. acs.org

These protein-induced effects allow for the precise tuning of this compound redox potentials, enabling their specific roles in diverse electron transfer pathways.

This compound-Dependent Catalytic Reactions

Beyond electron transfer, this compound is a key catalytic center in numerous enzymes, facilitating a variety of chemical transformations, particularly those involving oxygen and peroxides.

Peroxidatic Activity and Oxygen Activation by this compound

This compound-containing enzymes, such as peroxidases and catalases, exhibit peroxidatic activity, catalyzing the reduction of hydrogen peroxide or other organic hydroperoxides. rsc.orgnih.govwikipedia.orgcvut.cz This activity typically involves the reaction of the resting ferric enzyme with a peroxide substrate to form highly oxidized intermediates.

In the classic peroxidase cycle, the ferric heme reacts with hydrogen peroxide to form an oxyferryl species, often referred to as Compound I. wikipedia.orgmdpi.com This intermediate is two oxidation equivalents above the resting ferric state, with one oxidizing equivalent residing on the iron as Fe⁴⁺=O and the other as a porphyrin π-cation radical. wikipedia.orgmdpi.com Compound I is a potent oxidant that can then oxidize various substrates. wikipedia.org

This compound is also involved in oxygen activation, the process by which molecular oxygen (O₂) is made reactive for participation in biochemical reactions. While the binding of O₂ typically occurs to the ferrous form of heme, the subsequent activation and reduction of oxygen often involve intermediates where the iron is in higher oxidation states, derived from the ferric state or through reaction with peroxides. acs.orgrsc.org For example, in some enzymes, a ferric-hydroperoxo intermediate [Fe(III)–O–OH] can be formed, which is crucial for subsequent oxygen activation steps. acs.org

Generation of Reactive Oxygen Species (ROS) and Oxidative Modifications

This compound systems can also contribute to the generation of reactive oxygen species (ROS) and subsequent oxidative modifications of biological molecules. Under certain conditions, the interaction of this compound with oxygen or peroxides can lead to the formation of ROS such as superoxide (B77818) radical (O₂⁻•), hydrogen peroxide (H₂O₂), and hydroxyl radical (•OH). cvut.cz

The peroxidatic activity of this compound can directly lead to the formation of substrate radicals during the oxidation of various organic molecules. wikipedia.orgnih.gov These radicals can then participate in chain reactions, leading to oxidative damage.

Furthermore, free this compound, released from damaged hemoproteins, can exhibit peroxidase activity and contribute to oxidative stress. nih.gov This free this compound can catalyze the decomposition of hydrogen peroxide, potentially generating reactive intermediates. cvut.cznih.govnih.gov Studies on model this compound systems have investigated the catalytic decomposition of hydrogen peroxide, highlighting the role of both monomeric and dimeric this compound species in this process. nih.govnih.gov

The generation of ROS and oxidative modifications by this compound systems have implications in various physiological and pathological processes.

Nitrite (B80452) Dismutation and Denitrification Reactions Catalyzed by this compound Proteins

This compound proteins have been shown to play a role in the complex processes of nitrite metabolism, including nitrite dismutation. Nitrite dismutation, or disproportionation, is a reaction where nitrite is converted into nitric oxide (NO). This activity is notably catalyzed by a unique class of this compound b proteins known as nitrophorins (NPs), found in blood-sucking insects like Rhodnius prolixus. researchgate.netnih.govresearchgate.netacs.orgnih.gov Nitrophorins are capable of catalyzing nitrite disproportionation at neutral pH, yielding NO with nitrite as the sole substrate. researchgate.netnih.govacs.org This catalytic activity is considered unprecedented among this compound proteins. researchgate.netresearchgate.netnih.gov

Research into the mechanism of nitrite dismutation by nitrophorins indicates a multi-step process. Kinetic studies reveal that the reaction proceeds in two discrete steps, involving the formation of an {FeNO}⁷ intermediate species. acs.org The initial step involves an oxygen atom transfer from the iron-bound nitrite to a second nitrite molecule located within the protein pocket, generating the {FeNO}⁷ intermediate. acs.orgresearchgate.net In the subsequent step, this intermediate reduces a third nitrite substrate, resulting in the production of two molecules of NO. acs.org The presence of a nearby aspartic acid residue is crucial for this process, as its side-chain transiently stores protons required for the reaction. researchgate.netacs.org

The unique nitrite dismutase activity of nitrophorins is influenced by specific structural features of the heme active site. A highly ruffled heme conformation and an extended hydrogen-bonding network at the active site are key factors facilitating this activity. nih.gov These features contribute to lowering the Fe(III)/Fe(II) redox potential compared to most other heme b proteins, positioning nitrophorins uniquely to catalyze nitrite dismutation. nih.gov Electron paramagnetic resonance (EPR) spectra of NP-nitrite complexes exhibit highly anisotropic low spin (HALS) signals, which have been correlated with the extent of heme ruffling and the protonation state of the proximal histidine ligand, further highlighting the role of the active site structure. researchgate.netnih.gov

While nitrophorins demonstrate direct nitrite dismutation, this compound species can also be involved in denitrification pathways. Denitrification is a broader process where nitrate (B79036) is reduced sequentially to nitrogen gas, often involving several enzymatic steps. wikipedia.org Although not solely catalyzed by this compound proteins in all organisms, enzymes like nitrite reductase, which can be heme-dependent, play a critical role in converting nitrite to NO. wikipedia.org Studies in organisms like Plasmodium falciparum suggest that heme species may contribute to NO generation through denitrification chemistry. nih.gov

This compound Involvement in Hydrazine (B178648) Synthesis and Decomposition

This compound, alongside its reduced form ferroheme, plays a crucial role in the synthesis and decomposition of hydrazine (N₂H₄), particularly in anaerobic ammonium (B1175870) oxidation (Anammox) bacteria. acs.orgnih.govacs.orgresearchgate.net In these organisms, ferroheme/ferriheme serves as the active center of both hydrazine synthase and hydrazine dehydrogenase, enzymes critical for the Anammox process. acs.orgnih.govacs.org This involvement is facilitated by the high redox activity of the heme iron, cycling between the Fe(II) and Fe(III) states. acs.orgnih.govacs.org

Spectroscopic techniques, such as Raman, ultraviolet-visible spectroscopy, and X-ray absorption fine structure spectroscopy, have provided evidence for the involvement of ferroheme/ferriheme in these transformations via the core Fe(II)/Fe(III) cycle. acs.orgnih.gov Density functional theory (DFT) calculations have further proposed mechanisms for the participation of ferroheme/ferriheme in both the synthesis and decomposition of hydrazine. acs.orgnih.gov For the decomposition of hydrazine by this compound in hydrazine dehydrogenase, a proposed two-step mechanism involves the coordination of hydrazine to the this compound iron, followed by the transfer of four electrons from hydrazine to four this compound centers, producing ferroheme and nitrogen gas. acs.org DFT calculations support the thermodynamic feasibility of these steps. acs.org

Beyond Anammox, recent discoveries have identified a new family of heme enzymes involved in forming hydrazine functional groups in the biosynthesis of various natural products in bacteria. biorxiv.org This highlights a broader role for heme proteins in catalyzing N-N bond formation through the four-electron reduction of nitrite to a hydrazine functional group on a substrate amino acid. biorxiv.org

Oxygen Atom Transfer Chemistry Mediated by this compound Complexes

This compound complexes are known to mediate oxygen atom transfer (OAT) reactions, a fundamental process in various biological and chemical transformations. This chemistry involves the transfer of an oxygen atom from a donor molecule to a substrate, facilitated by the this compound iron center.

Studies using water-soluble this compound models, such as Fe(III)(TPPS) and Fe(III)(TMPS), have demonstrated their ability to mediate OAT from inorganic nitrite to various substrates, including water-soluble phosphines, dimethyl sulfide, and biological thiols like cysteine and glutathione (B108866). researchgate.netorkg.orgconicet.gov.arnih.gov The reaction with thiols results in the formation of transient sulfenic acids, which are rapidly consumed by reaction with excess thiol to form disulfides. nih.gov Preliminary kinetic studies suggest that the rate-limiting step in this process is the OAT from a ferric nitro complex (Fe(III)(Por)(NO₂⁻)) to the thiol substrate. nih.gov

In the context of nitrite dismutation catalyzed by nitrophorins, an initial OAT step from the iron-bound nitrite to a second nitrite molecule is proposed as a key part of the mechanism. acs.orgresearchgate.net This illustrates how OAT can be integral to the catalytic cycle of this compound proteins in nitrogen metabolism.

Furthermore, this compound centers in heme-thiolate enzymes, such as Anaeromyxobacter dehalogenans anaerobic peroxidase (AaeAPO) and chloroperoxidase (CPO), are involved in OAT chemistry, particularly in the oxidation of halide ions by hypohalous acids. nih.gov These enzymes, containing this compound in their resting or oxidized states (like Compound I), catalyze the reversible transfer of an oxygen atom. nih.gov The study of these reactions provides insights into the driving force and redox potentials associated with OAT mediated by this compound centers in complex protein environments. nih.gov

Biological Roles and Molecular Pathogenesis Involving Ferriheme

Ferriheme in Heme Homeostasis and Metabolism

Heme homeostasis represents a finely tuned biological process aimed at ensuring adequate heme availability for cellular requirements while simultaneously preventing the accumulation of potentially harmful free heme. This compound, as a prevalent intracellular form of heme, occupies a central position in this delicate balance.

Control of Intracellular this compound Levels

The regulation of intracellular heme concentrations is achieved through a multi-faceted system that encompasses heme synthesis, its utilization in hemoprotein formation, degradation, and intracellular and intercellular trafficking. A key regulatory point is the control of heme synthesis, particularly the activity of the rate-limiting enzyme, ALA synthase (ALAS). In non-erythroid cells, heme exerts a negative feedback on ALAS1 expression, thereby limiting excessive heme production and preventing heme-induced oxidative damage. nih.govnih.gov Conversely, in erythroid cells, where substantial heme is needed for hemoglobin synthesis, ALAS2 expression is not inhibited by heme. nih.gov

Heme degradation is primarily carried out by heme oxygenase (HO), an enzyme that cleaves the heme ring to produce biliverdin (B22007), carbon monoxide, and iron. wikipedia.org HO-1, an inducible isoform of heme oxygenase, is rapidly upregulated in response to oxidative stress, underscoring the critical role of heme degradation in detoxifying surplus free heme. wikipedia.orgnih.gov

The concentration of free heme within cells is maintained at very low levels, estimated to be less than 0.1 µM. nih.gov This stringent control is necessary to prevent the inappropriate activation of signaling pathways and to mitigate cytotoxicity. Free heme is lipophilic and can readily promote lipid peroxidation and the generation of reactive oxygen species (ROS), leading to damage to cellular membranes and ultimately apoptosis. nih.govnih.gov

Role in Heme Trafficking and Utilization

Following its synthesis in the mitochondria, heme must be efficiently transported to various cellular destinations for incorporation into newly synthesized hemoproteins. nih.gov The hydrophobic nature of heme necessitates the involvement of specific transporters and chaperones in its intracellular movement. nih.govnih.gov While the complete repertoire of proteins responsible for intracellular heme transport is still being elucidated, potential candidates include glutathione (B108866) S-transferase B, Z-type–fatty acid–binding protein, heme-binding protein 22 (p22HBP), and biliverdin reductase (BVR). nih.gov

Heme trafficking can occur through direct contact points between organelles, such as mitochondrial-associated membranes (MAMs), or via vesicular transport mechanisms. nih.gov Specialized membrane transporters also facilitate the movement of heme across cellular membranes. For instance, FLVCR1a functions as a heme exporter, regulating intracellular heme levels in erythroid progenitors and hepatocytes and protecting against heme overload-induced oxidative stress. nih.gov The export activity of FLVCR1a in hepatocytes is vital for maintaining hepatic heme homeostasis and regulating cytochrome function. nih.gov FLVCR1b, located in the mitochondria, acts as a heme exporter, enabling the release of newly synthesized heme into the cytosol for hemoprotein assembly. nih.gov Heme can also enter cells through putative importers such as HCP1/PCFT and FLVCR2. researchgate.netelifesciences.org

In the extracellular environment, free this compound is scavenged by proteins like hemopexin (Hx) and albumin, which prevent its toxic effects in the circulation. nih.govresearchgate.net Hx, a protein with high affinity for this compound, transports it to the liver for subsequent metabolism. nih.gov

Functional Contributions of this compound-Containing Proteins

Hemoproteins, characterized by the presence of a heme prosthetic group, exhibit remarkable functional diversity extending far beyond their roles in oxygen transport. The specific biological function of a hemoprotein is largely determined by the protein environment surrounding the this compound center. wikipedia.orgfrontiersin.orgcambridge.orgresearchgate.net

Beyond Oxygen Transport: Diverse Enzymatic and Signaling Functions

While hemoglobin and myoglobin (B1173299) are the most widely recognized hemoproteins involved in oxygen transport and storage, this compound is an essential component of numerous enzymes and signaling molecules. nih.govwikipedia.orgcambridge.orgfrontiersin.org These varied functions include:

Electron Transfer: Cytochromes, integral components of the mitochondrial electron transport chain, exploit the redox properties of the iron atom within heme to facilitate electron transfer reactions essential for ATP generation. nih.govwikipedia.orgfrontiersin.orgcambridge.orgresearchgate.netpatsnap.com

Chemical Catalysis: A large number of enzymes, including catalases, peroxidases, and cytochrome P450 enzymes, utilize this compound at their active sites to catalyze a broad spectrum of biochemical reactions, such as detoxification, the metabolism of hydrogen peroxide, and various oxidation reactions. nih.govnih.govwikipedia.orgfrontiersin.orgcambridge.orgresearchgate.netwikipedia.org

Gas Sensing and Signaling: Certain hemoproteins function as sensors for diatomic gas molecules like nitric oxide (NO) and carbon monoxide (CO). wikipedia.orgcambridge.orgwikipedia.org The binding of these gases to the heme iron can trigger conformational changes in the protein, thereby modulating its activity and initiating downstream signaling events. wikipedia.orgwikipedia.org For example, soluble guanylate cyclase is a heme-containing enzyme involved in cellular processes regulated by NO. qmul.ac.uk Nitrophorins, found in the saliva of blood-feeding insects, employ a this compound b center for NO transport. rsc.org

MicroRNA Processing: Heme has been implicated in the process of microRNA maturation. nih.govnih.govwikipedia.org

Table 1 summarizes some key functional contributions of this compound-containing proteins:

| Protein Class | Example(s) | Key Function(s) |

| Oxygen Transport/Storage | Hemoglobin, Myoglobin | Oxygen binding, transport, and storage. nih.govnih.govwikipedia.orgfrontiersin.orgpatsnap.comcabidigitallibrary.org |

| Cytochromes | Cytochrome c, Cytochrome P40s | Electron transfer, drug and steroid metabolism, cellular respiration. nih.govnih.govwikipedia.orgfrontiersin.orgcambridge.orgresearchgate.netpatsnap.com |

| Oxidoreductases | Catalases, Peroxidases, Nitric Oxide Synthase | Hydrogen peroxide metabolism, oxidation reactions, NO synthesis. nih.govnih.govwikipedia.orgfrontiersin.orgcambridge.orgresearchgate.netwikipedia.orgoup.com |

| Gas Sensors/Transporters | Soluble Guanylate Cyclase, Nitrophorins | Sensing and signaling mediated by diatomic gases (NO, CO), NO transport. wikipedia.orgcambridge.orgwikipedia.orgqmul.ac.ukrsc.org |

This compound as a Regulatory Cofactor in Biological Processes

Beyond its role as a structural component of hemoproteins, this compound can also function as a regulatory cofactor, influencing the activity and expression of various proteins and genes. The availability of "regulatory heme," reflecting the balance between free and protein-bound Fe(II/III) heme, significantly impacts cellular functions. nih.gov

Heme can directly interact with and modulate protein activity. This includes binding to heme-responsive sensors that participate in transcriptional and translational regulation, tRNA synthesis, microRNA processing, and protein degradation pathways. cambridge.org For instance, the binding of heme to specific motifs in ALAS1 inhibits its import into the mitochondria, thereby regulating heme biosynthesis. nih.gov

The ability of the iron atom in this compound to undergo redox transitions is fundamental to its role as a cofactor in electron transfer and enzymatic catalysis. wikipedia.orgfrontiersin.orgresearchgate.net The interconversion between the ferrous (Fe2+) and ferric (Fe3+) states enables hemoproteins to participate in controlled oxidation-reduction reactions. nih.govmdpi.com

This compound in Molecular Mechanisms of Pathogenesis

Disruptions in heme homeostasis, particularly the accumulation of free this compound, can contribute significantly to the molecular mechanisms underlying various diseases. Excess free heme is inherently toxic due to its capacity to generate reactive oxygen species. nih.govresearchgate.net

The release of this compound from hemoproteins, such as methemoglobin, can occur under certain pathological conditions, including hemolytic diseases. ontosight.ai This liberated free this compound can then catalyze the formation of ROS through the Fenton reaction, leading to oxidative stress, lipid peroxidation, DNA damage, and ultimately cellular injury and apoptosis. nih.govresearchgate.netfrontiersin.org

This compound also contributes to inflammatory responses by stimulating the activation of inflammatory cells and the production of cytokines. nih.govresearchgate.net Furthermore, it can impair endothelial function through various mechanisms, including increasing the expression of adhesion molecules, promoting the recruitment of inflammatory cells, and causing the oxidative consumption of nitric oxide. nih.govresearchgate.net

In the context of pathogenic bacterial infections, the ability to acquire heme from the host is essential for iron uptake and virulence. acs.org Some pathogenic bacteria have developed specific mechanisms to utilize extracellular heme, including pathways for heme degradation to liberate iron. acs.org

The involvement of heme and hemoproteins in conditions such as porphyrias, anemia, neurodegenerative disorders, and cancer underscores the critical importance of maintaining proper heme homeostasis and highlights the potential pathological consequences of its dysregulation. nih.govpatsnap.comnih.gov For example, hemin (B1673052) (ferriprotoporphyrin IX chloride) is used therapeutically to treat acute porphyrias by inhibiting ALAS1 and reducing the accumulation of toxic heme precursors. patsnap.com Research also suggests that hemin may exhibit antitumor properties in certain cancers by modulating the expression of proteins involved in heme and iron metabolism, signal transduction, and cell migration. researchgate.net

Table 2 summarizes some pathological implications associated with this compound:

| Pathological Condition | Role of this compound |

| Oxidative Stress | Free this compound catalyzes ROS formation via Fenton reaction, causing cellular damage. nih.govresearchgate.netfrontiersin.org |

| Inflammation | Stimulates inflammatory cell activation and cytokine production. nih.govresearchgate.net |

| Endothelial Dysfunction | Impairs endothelial function through various mechanisms, including NO consumption. nih.govresearchgate.net |

| Hemolytic Diseases | Release of free this compound from methemoglobin contributes to toxicity. ontosight.ai |

| Porphyrias | Accumulation of heme precursors due to impaired heme synthesis; hemin can be therapeutic. patsnap.com |

| Pathogenic Bacterial Infection | Heme acquisition from host, often involving this compound, is crucial for virulence. acs.org |

| Cancer | Dysregulation of heme metabolism; hemin may have antitumor effects. nih.govresearchgate.net |

Involvement of Released this compound in Oxidative Stress and Cellular Injury

Excessive levels of free this compound pose a major threat to cellular integrity due to its ability to catalyze the formation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular injury nih.govjst.go.jp. This occurs because free heme contains redox-active iron, which can participate in reactions like the Fenton reaction, generating highly toxic hydroxyl radicals nih.gov. The resulting oxidative damage can affect various cellular components, including lipids, proteins, and DNA, contributing to membrane injury and potentially triggering apoptosis nih.gov.

Studies have shown that abnormally high intracellular levels of free heme can cause barrier dysfunction, potentially by modulating proteins that form tight junctions jst.go.jp. This compound has also been reported to cause acute kidney failure and promote apoptosis in renal tubular epithelial cells, although the precise mechanisms are still being investigated researchgate.net. Exposure of endothelial cells to heme can significantly potentiate cell killing mediated by sources of reactive oxygen nih.gov. Free heme also contributes to the conversion of low-density lipoprotein (LDL) into cytotoxic oxidized products nih.gov.

Cells possess defense mechanisms against heme toxicity, including the upregulation of heme oxygenase-1 (HO-1) and ferritin nih.gov. HO-1 degrades heme, but this process releases free iron, which is then managed by ferritin through sequestration and ferroxidase activity nih.gov. This system is crucial for protecting endothelium against the damaging effects of exogenous heme and oxidants nih.gov.

This compound's Role in Hemolytic Conditions and Associated Oxidative Damage

Hemolytic conditions, where red blood cells are broken down at an accelerated rate, lead to the release of hemoglobin and subsequently free heme into the bloodstream nih.govontosight.ai. This sudden increase in free this compound can exert toxic effects, leading to cell damage jst.go.jp.

In hemolytic events, the released hemoglobin is oxidized to methemoglobin, which readily dissociates to release free this compound nih.govjst.go.jp. This free this compound is toxic to the vascular endothelium, as its iron promotes oxidative stress, leading to endothelial activation and contributing to vasoocclusive events and thrombus formation nih.gov. Heme favors ROS production, causing oxidative nitric oxide consumption and dysregulating the endothelium's vasodilator:vasoconstrictor balance, potentially leading to severe vasoconstriction and hypertension nih.gov.

Chronic hemolysis exposes patients to ROS generation catalyzed by heme-derived redox-active iron, with the vessel wall being a primary target nih.gov. Oxidative stress and inflammation driven by hemolysis directly contribute to vasoocclusive events nih.gov. Hemoglobin and heme released from hemolytic red blood cells promote excessive ROS production, leading to endothelial activation and the expression of adhesion molecules, which in turn favor the adhesion of red blood cells and leukocytes to the endothelium, resulting in vascular instability and potential vasoocclusion nih.gov.

This compound is a potent hemolytic agent itself, affecting erythrocyte membrane stability through ROS formation and oxidative membrane damage nih.gov. This can further amplify the hemolytic process nih.gov. Conditions like β-thalassemia, sickle cell anemia, and glucose-6-phosphate dehydrogenase deficiency are associated with the release of this compound, which can then interact with cell membranes, generating ROS and causing cellular injury oup.com. In glucose-6-phosphate dehydrogenase deficiency, oxidative stress contributes to hemolytic anemia mdpi.com.

Aggregation of this compound and its Catalytic Consequences in Biological Milieu

This compound is a hydrophobic molecule and poorly soluble in aqueous solutions acs.org. In the biological milieu, if not bound to proteins or membranes, free this compound can aggregate acs.org. This aggregation can occur through different mechanisms, including μ-oxo dimer formation in aprotic environments or π-π stacking in protic solvents researchgate.net. The pH, temperature, and salt concentration of the surrounding environment can influence this compound aggregation researchgate.net.

The aggregation state of this compound can influence its catalytic activity. Studies on iron(III)-centered catalysts, including ferrihemes, suggest that their catalatic activity (catalysis of hydrogen peroxide decomposition) is determined by the proportion of monomer present nih.gov. The specific activity of the this compound monomer is significantly greater than that of aggregated forms nih.gov. This implies that aggregation can reduce the catalytic potential of this compound in certain reactions.

However, this compound aggregation is also a detoxification mechanism employed by some organisms. For example, in the gut of the parasite Schistosoma mansoni, free heme is detoxified through aggregation, forming hemozoin researchgate.net. This highlights a dual nature of this compound aggregation in biological systems – potentially reducing certain catalytic activities while also serving as a protective strategy against heme toxicity.

The catalytic activity of this compound is also evident in its interaction with nitric oxide (NO). The addition of NO to this compound proteins can result in reductive nitrosylation, forming a ferroheme complex tandfonline.comacs.org. This process involves the oxidation of NO to a nitrosating species tandfonline.com. Nitrite (B80452) ions can also catalyze this reductive nitrosylation of this compound proteins acs.org.

While this compound is a key component in the catalytic activity of various hemoproteins involved in essential biological functions nih.gov, its released and aggregated forms can contribute to pathological processes through oxidative damage and altered catalytic properties.

Ferriheme Catabolism and Degradation Pathways

Enzymatic Pathways of Ferriheme Degradation

The primary enzymatic pathway for this compound degradation is mediated by the heme oxygenase system. However, alternative enzymatic routes exist in specific organisms, particularly in pathogenic bacteria.

Heme Oxygenase (HO) System: Mechanism and Products

The heme oxygenase (HO) system is the rate-limiting step in heme catabolism in mammals and many other organisms mdpi.comfrontiersin.org. HO catalyzes the oxidative cleavage of the this compound macrocycle, a process that requires molecular oxygen and reducing equivalents typically supplied by NADPH-cytochrome P450 reductase researchgate.net. There are primarily two isoforms of HO in mammals, HO-1 (inducible) and HO-2 (constitutive) nih.gov.

The degradation of this compound by HO occurs through a series of three successive monooxygenase reactions researchgate.netnih.gov. The process begins with the hydroxylation of the α-methine bridge carbon of the this compound ring, forming α-hydroxyheme researchgate.netnih.gov. This step requires molecular oxygen and two electrons researchgate.net. Subsequently, α-hydroxyheme is oxidized to α-verdoheme with the concomitant release of carbon monoxide (CO) from the α-methine bridge carbon researchgate.netnih.gov. This step requires oxygen and a single electron researchgate.net. Finally, verdoheme is cleaved, releasing ferrous iron (Fe²⁺) and biliverdin-IXα researchgate.netnih.gov. The release of iron requires an additional reduction step researchgate.net.

This compound + NADPH + H⁺ + 3 O₂ → Biliverdin-IXα + Fe²⁺ + CO + NADP⁺ + H₂O mdpi.comresearchgate.net

The key products of the HO-catalyzed this compound degradation are biliverdin-IXα, ferrous iron, and carbon monoxide mdpi.comresearchgate.net.

Alternative Enzymatic Degradation Pathways in Specific Organisms

While the canonical HO pathway is prevalent, some organisms, particularly pathogenic bacteria, have evolved alternative enzymatic mechanisms for heme degradation acs.orgrsc.org. These pathways can differ structurally and mechanistically from the canonical HO system and may yield different degradation products acs.org.

Examples of alternative heme-degrading enzymes have been identified in bacteria such as Staphylococcus aureus (IsdG/I proteins) and Mycobacterium tuberculosis (MhuD protein) acs.orgrsc.org. These noncanonical heme oxygenases possess distinct structural folds and can lead to the production of unique chromophores like staphylobilin and mycobilin, in addition to or instead of biliverdin (B22007) acs.orgpnas.org. Some "heme-degrading factors" without structural homology to known HOs have also been reported, with some producing biliverdin in vitro, although their in vivo activity and precise mechanisms require further characterization acs.org.

Furthermore, some pathogenic bacteria inhabiting anaerobic environments, such as the mammalian gut, have developed oxygen-independent heme degradation pathways rsc.orgpnas.org. An example is the ChuW protein in Escherichia coli O157:H7, which catalyzes a radical-mediated anaerobic heme degradation process, producing a tetrapyrrole product termed "anaerobilin" and liberating iron pnas.org.

Non-Enzymatic Chemical Degradation of this compound

This compound can also undergo non-enzymatic chemical degradation, a process that served as a model for biological heme degradation in early studies acs.org. This degradation is influenced by various factors and can also lead to the formation of biliverdin and other products.

Factors Influencing this compound Chemical Degradation (e.g., pH, Reductants)

Non-enzymatic degradation of this compound, often referred to as "coupled oxidation," typically involves the presence of a reductant and molecular oxygen acs.orgnih.gov. Factors such as pH and the nature of the reductant significantly influence this process frontiersin.orgacs.orgscitoys.comresearchgate.netnih.gov.

In the presence of a reductant like ascorbate (B8700270) or hydrazine (B178648), and molecular oxygen, this compound can be degraded acs.org. The reaction can be initiated by the addition of hydrogen peroxide, leading to the formation of verdoheme nih.gov. The pH of the environment can affect the rate and products of this non-enzymatic degradation frontiersin.orgacs.orgscitoys.comresearchgate.netnih.gov. Different reductants can also influence the reaction pathway and the specific degradation products formed acs.org.

Formation of Biliverdin and Other Degradation Products

Non-enzymatic chemical degradation of this compound can result in the formation of biliverdin, particularly under certain conditions mdpi.comnih.govnih.gov. Early studies showed that the coupled oxidation of heme proteins in the presence of a reductant could produce biliverdin acs.org. The verdoheme intermediate formed during coupled oxidation can be converted to biliverdin under hydrolytic conditions nih.gov.

Besides biliverdin, other degradation products can arise from non-enzymatic pathways or alternative enzymatic routes. For instance, as mentioned earlier, some bacterial enzymes can produce staphylobilin, mycobilin, or anaerobilin acs.orgpnas.org. The specific products formed depend on the conditions and the presence of specific catalysts or enzymes acs.orgpnas.orgnih.govnih.gov.

Biological Significance of this compound Degradation Products

The products of this compound degradation, namely biliverdin, iron, and carbon monoxide, are not merely waste products but possess significant biological roles mdpi.comresearchgate.net.

Biliverdin, a green tetrapyrrole, is rapidly reduced to bilirubin (B190676) (a red-orange compound) by the enzyme biliverdin reductase in mammals mdpi.comresearchgate.netwikipedia.org. Both biliverdin and bilirubin have been recognized for their potent antioxidant properties mdpi.comwikipedia.org. Bilirubin, in particular, has been shown to modulate key cellular processes, including inflammation, cell proliferation, and apoptosis researchgate.net. It is transported in the plasma bound to albumin and conjugated in the liver for excretion wikipedia.org. While high levels of unconjugated bilirubin can be toxic, moderate levels exhibit protective antioxidant activity fishersci.co.uk.

Iron released during this compound degradation is a crucial nutrient for many organisms, including pathogenic bacteria frontiersin.orgacs.org. The recycling of iron through heme degradation is essential for maintaining iron homeostasis mdpi.comfrontiersin.org. This liberated iron can be utilized for various cellular processes or stored mdpi.com.

Carbon monoxide (CO), once considered solely a toxic gas, is now recognized as a signaling molecule with diverse physiological functions researchgate.netscribd.comnih.gov. Endogenously produced CO from heme degradation has been shown to modulate cellular processes such as vasodilation, inflammation, cell proliferation, and apoptosis mdpi.comfrontiersin.orgresearchgate.net. It can also play a role in neurotransmission researchgate.net. In the context of bacterial pathogenesis, CO production from heme utilization may offer an advantage by helping to suppress inflammation acs.org.

The biological significance of the degradation products from alternative pathways, such as staphylobilin, mycobilin, and anaerobilin, is an active area of research acs.orgpnas.org.

Cutting Edge Methodologies and Future Research Avenues in Ferriheme Science

Design and Application of Advanced Synthetic Ferriheme Mimics

The design and synthesis of artificial this compound mimics have become a significant area of research, offering simplified systems to probe specific aspects of this compound reactivity and function observed in natural hemoproteins. These synthetic analogs allow for systematic modifications of the porphyrin ring and axial ligands, providing insights into structure-activity relationships that are often challenging to decouple in complex protein environments.

Advanced synthetic strategies have enabled the creation of sophisticated this compound mimics, such as covalent helix-heme-helix sandwiches. One such example, Fe(III) mimochrome I, was designed and synthesized to contain deuterohemin covalently bound through its propionyl groups to two identical helical nonapeptides. Each peptide incorporates a histidine residue positioned to act as an axial ligand to the iron center. researchgate.net Spectroscopic characterization, including UV/Visible and circular dichroism (CD) measurements, confirmed the intended low-spin bis-histidine iron(III) coordination and the α-helical conformation of the peptide chains, demonstrating successful mimicry of key structural features found in natural hemoproteins. researchgate.net This approach allows for the generation of a variety of analogs with symmetric or unsymmetric peptide chains, facilitating detailed studies of how the protein environment influences the heme center. researchgate.net

Synthetic metalloporphyrins are widely used as models for the prosthetic groups in peroxidases, aiming to replicate their catalytic power. mdpi.com These mimics involve an iron center within a macrocyclic organic ligand, mirroring the active site of the enzyme. mdpi.com Studies on synthetic metalloporphyrins have confirmed the formation of ferryl radical intermediates (Fe(IV)=O) upon reaction with hydrogen peroxide, analogous to the catalytic cycle of peroxidases. mdpi.com Techniques like ¹H-NMR spectroscopy at low temperatures have been employed to detect these transient Fe(IV) this compound-like complexes. mdpi.com

Furthermore, synthetic heme superoxide (B77818) adducts have been developed to mimic the bioinorganic chemistry of enzymes like tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO). researchgate.net These mimics have demonstrated the ability to mediate the dioxygenation of indole (B1671886) substrates, suggesting the involvement of a ferryl intermediate and challenging previous classifications of these adducts as weak oxidants. researchgate.net Electron-deficient superoxo adducts have shown faster reaction rates with electron-rich indole substrates, highlighting the importance of the electrophilicity of the heme superoxide moiety in the initial activation step. researchgate.net

Synthetic porphyrins with specific structural distortions, such as saddled macrocycles like iron(III) octaethyltetraphenylporphyrin (B13790091) ([Fe(III)OETPP]⁺), are also synthesized to serve as models for distorted hemes found in proteins. arizona.edu NMR studies on complexes of [Fe(III)OETPP]⁺ with axial ligands like N-methylimidazole and 2-methylimidazole (B133640) provide insights into the dynamics of distorted this compound systems and their interactions with surrounding groups. arizona.edu

The development of non-natural porphyrins is crucial for fundamental studies and applications, including analytical and medical uses, as well as the fabrication of functional materials. ethz.ch These synthetic analogs contribute significantly to understanding the diverse roles of hemes in biological systems and exploring their potential in various technologies. ethz.ch

Multimodal Experimental and Computational Approaches for Comprehensive Analysis

A comprehensive understanding of this compound systems necessitates the integration of diverse experimental techniques with advanced computational methodologies. This multimodal approach provides a powerful means to probe the structural, electronic, and reactive properties of this compound across different environments.

Experimental techniques such as UV-Visible spectrophotometry, NMR spectroscopy, and electrochemistry are routinely employed to characterize this compound compounds and their interactions. For instance, UV-Visible spectrophotometric titrations have been used to investigate the solubility of this compound (haematin) in aqueous media at varying pH values, relevant to conditions found in parasitic digestive vacuoles. uct.ac.za These studies encountered challenges in obtaining reliable data at low pH due to porphyrin aggregation, necessitating the use of alternative methods like the pyridine-ferrihemochrome method to quantify free this compound. uct.ac.za

NMR spectroscopy, particularly variable-temperature 2-D NMR, is valuable for studying the dynamics and steric interactions in synthetic this compound complexes that mimic distorted hemes in proteins. arizona.edu These studies can reveal details about ring inversion and axial ligand dynamics. arizona.edu